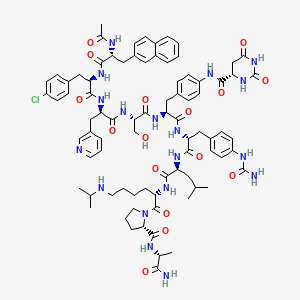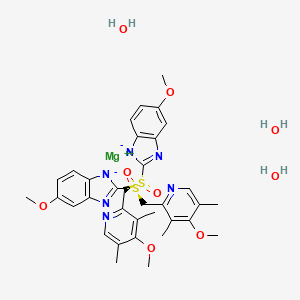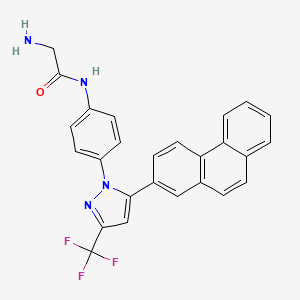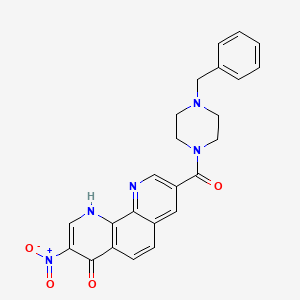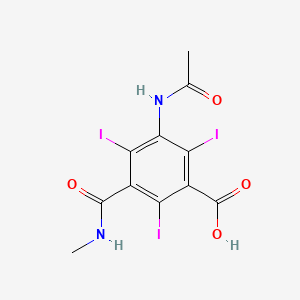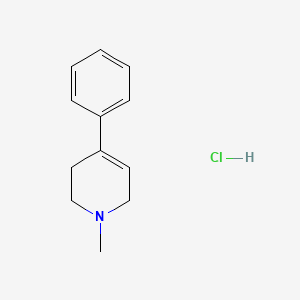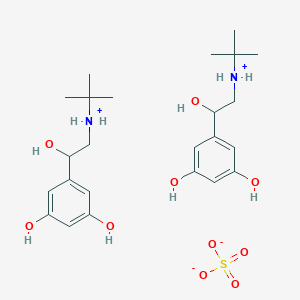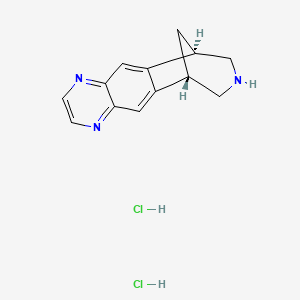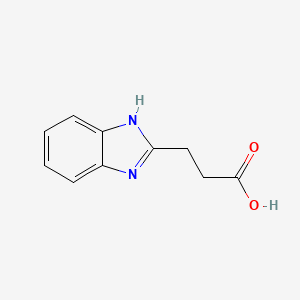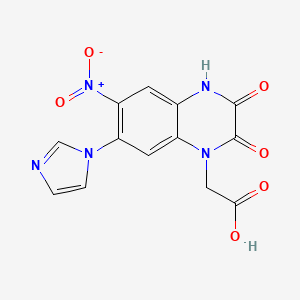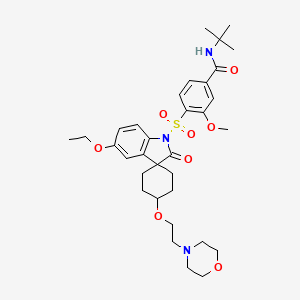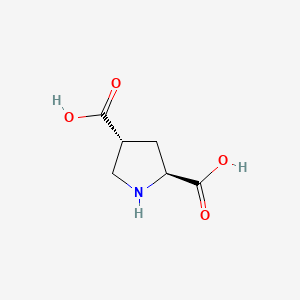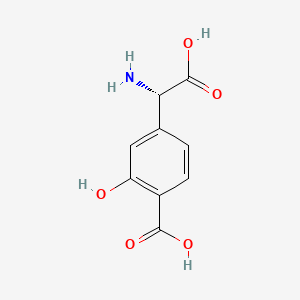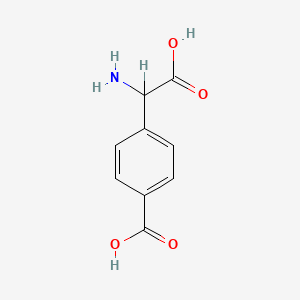![molecular formula C17H19N7OCl2 B1662604 1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea CAS No. 547756-93-4](/img/structure/B1662604.png)
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the molecular structure of the compound, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and chemical stability.Applications De Recherche Scientifique
Antiviral and Antimicrobial Applications
- Antiviral Activity : Research on N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives shows that they exhibit moderate to high activities against hepatitis B virus (HBV), indicating potential antiviral applications (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
- Antimicrobial Properties : Synthesized pyrazolo[3,4-b]pyridine-based heterocycles were found to have significant antibacterial properties, suggesting their potential as antimicrobial agents (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Anticancer Research
- Anticancer Agents : Studies on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrate significant antiproliferative effects against various cancer cell lines, indicating their application in anticancer research (Feng et al., 2020).
- Anticonvulsant Activity : Some synthesized pyrazolopyrimidines derivatives show promising anticonvulsant activity, suggesting their potential use in treating convulsive disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).
Photophysical Properties
- Fluorescence Studies : The effect of substituents on the fluorescence properties of pyrazolo[3,4-b]pyridines has been investigated, which could be relevant in the field of material sciences (Patil, Shelar, & Toche, 2011).
Other Applications
- Anti-Inflammatory and Enzyme Inhibitory Activity : Certain pyrazolopyrimidin-4-one derivatives have shown potential as anti-5-lipoxygenase agents and in enzyme inhibition, which could be beneficial in treating inflammation-related diseases (Rahmouni et al., 2016).
Safety And Hazards
This involves examining any known safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.
Orientations Futures
This could involve potential future research directions, such as further studies to understand its properties, potential applications, or synthesis of related compounds.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult scientific literature or databases, or perform experimental studies.
Propriétés
Numéro CAS |
547756-93-4 |
|---|---|
Nom du produit |
1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea |
Formule moléculaire |
C17H19N7OCl2 |
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
1-(3,5-dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea |
InChI |
InChI=1S/C17H19Cl2N7O/c1-4-5-10-6-13(21-16-14(10)9(2)25-26(16)3)23-24-17(27)22-15-11(18)7-20-8-12(15)19/h6-8H,4-5H2,1-3H3,(H,21,23)(H2,20,22,24,27) |
Clé InChI |
GDFXUTXWCNQTEF-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl |
SMILES canonique |
CCCC1=CC(=NC2=C1C(=NN2C)C)NNC(=O)NC3=C(C=NC=C3Cl)Cl |
Synonymes |
1-[1,3-Dimethyl-4-(2-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-4-(3,5-dichloro-4-pyridinyl)-semicarbazide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



